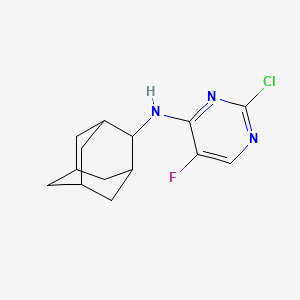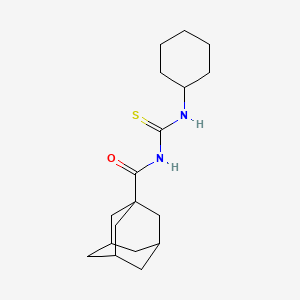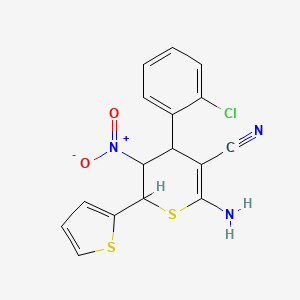![molecular formula C24H27N3O3 B14944673 1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a dibenzofuran moiety linked to a bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common approach starts with the preparation of the dibenzofuran core, which can be synthesized via the cyclization of substituted biphenyls or through the O-arylation of substituted phenols followed by cyclization of diaryl ethers . The bipiperidine moiety is then introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the dibenzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, affecting transcription and replication processes. The bipiperidine structure may interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Dibenzofuran: A simpler structure with similar aromatic properties.
Bipiperidine: Shares the bipiperidine moiety but lacks the dibenzofuran component.
Carbazole: Another heterocyclic compound with structural similarities to dibenzofuran.
Uniqueness: 1’-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of the dibenzofuran and bipiperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C24H27N3O3 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
1-(dibenzofuran-2-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H27N3O3/c25-23(29)24(27-12-4-1-5-13-27)10-14-26(15-11-24)22(28)17-8-9-21-19(16-17)18-6-2-3-7-20(18)30-21/h2-3,6-9,16H,1,4-5,10-15H2,(H2,25,29) |
Clave InChI |
MKYGBJKJYWPJRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)


![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)

![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
